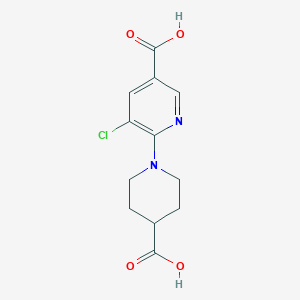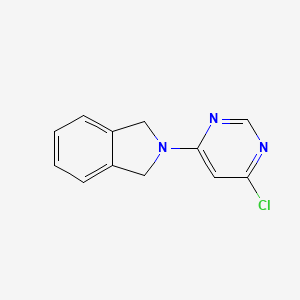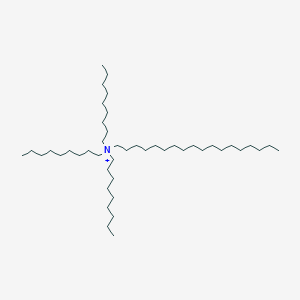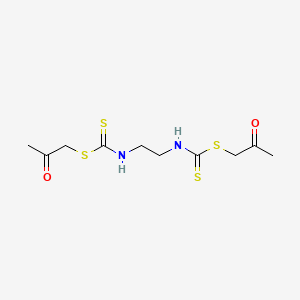
6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a carboxypiperidinyl group attached to a chloronicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-chloronicotinic acid with 4-carboxypiperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloronicotinic acid moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloronicotinic acid: Shares the chloronicotinic acid moiety but lacks the carboxypiperidinyl group.
4-Carboxypiperidine: Contains the carboxypiperidinyl group but lacks the chloronicotinic acid moiety.
Uniqueness
6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid is unique due to the combination of both the carboxypiperidinyl and chloronicotinic acid groups in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13ClN2O4 |
|---|---|
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
6-(4-carboxypiperidin-1-yl)-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-5-8(12(18)19)6-14-10(9)15-3-1-7(2-4-15)11(16)17/h5-7H,1-4H2,(H,16,17)(H,18,19) |
Clave InChI |
GLQRQGIFEOBSFP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)












